![molecular formula C5H4N2OS B1301802 (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile CAS No. 74246-64-3](/img/structure/B1301802.png)
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile
is a chemical compound with the molecular formula C5H4N2OS
. It has a molecular weight of 140.17 g/mol
. The compound is also known by several synonyms, including 1,3-Thiazolin-4-one-2-acetonitrile
and 2- (4-oxo-1,3-thiazol-2-yl)acetonitrile
.
Molecular Structure Analysis
The InChI string for (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile
is InChI=1S/C5H4N2OS/c6-2-1-5-7-4 (8)3-9-5/h1,3H2
. The Canonical SMILES representation is C1C (=O)N=C (S1)CC#N
.
Physical And Chemical Properties Analysis
The compound (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile
has a topological polar surface area of 78.5 Ų
and a complexity of 212
. It has 0
hydrogen bond donor count and 3
hydrogen bond acceptor count . The compound has 1
rotatable bond .
Scientific Research Applications
Organic Synthesis
The compound is utilized in organic synthesis, particularly in the formation of pyrrolin-4-ones . These structures are significant due to their presence in various bioactive compounds. For instance, the cyclization of α-amino ynones and the three-component reactions involving 2,3-diketo esters, amines, and ketones have shown considerable scope in synthesizing related structures .
Pharmaceutical Drug Development
Derivatives of this compound are central to the structure of remarkably successful drugs like Atorvastatin and Sunitinib . The compound’s role in the synthesis of pyrrole-3-carboxylic acid amides, which are crucial in drug development, highlights its importance in pharmaceutical research .
Antimalarial Activity
The compound’s derivatives are explored for their antimalarial properties. This is part of a broader search for new treatments against malaria, where the compound’s derivatives could play a role in inhibiting the growth of the malaria parasite .
HIV-1 Protease Inhibition
Research into HIV treatment has identified the compound as a potential inhibitor of the HIV-1 protease. This application is crucial for the development of new antiretroviral drugs that can prevent the replication of the virus .
Catalysis
In the field of catalysis, the compound is used to facilitate various chemical reactions. This includes the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by metals such as nickel (Ni) and scandium (Sc) .
Antimicrobial Potential
The compound has been synthesized and evaluated for its antimicrobial potential. It shows promise in combating a range of bacterial infections, which is a significant area of research given the rise of antibiotic-resistant strains .
Future Directions
The future directions for (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile
and its derivatives could involve further exploration of their biological activities. Given the wide range of activities exhibited by thiazole derivatives, they could be potential candidates for the development of new therapeutic agents .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a wide range of targets, including antibacterial, antifungal , anti-inflammatory , antiviral , and antimalarial activities .
Mode of Action
It’s worth noting that thiazole derivatives have been shown to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been shown to affect a variety of pathways, including those involved in antibacterial, antifungal , anti-inflammatory , antiviral , and antimalarial activities .
Result of Action
Thiazole derivatives have been shown to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
properties
IUPAC Name |
2-(4-oxo-1,3-thiazol-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2OS/c6-2-1-5-7-4(8)3-9-5/h1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFWWRBPFWGVJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371959 |
Source
|
Record name | (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74246-64-3 |
Source
|
Record name | (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 74246-64-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.